5-Oxa-7-azaspiro[2.5]octan-6-one is a heterocyclic compound characterized by a unique spiro structure that incorporates both an oxygen atom and a nitrogen atom within its ring system. This distinctive architecture renders it an interesting subject for chemical research and applications, particularly in organic synthesis and medicinal chemistry. The compound is identified by its chemical formula and has the CAS number 1394306-58-1.
5-Oxa-7-azaspiro[2.5]octan-6-one belongs to the class of spirocyclic compounds, which are known for their unique structural properties that can influence their reactivity and biological activity. It is classified as a bicyclic compound due to its spiro configuration, which contributes to its distinct chemical properties compared to other similar compounds like 4-Oxa-7-azaspiro[2.5]octane .
The synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one typically involves several methodologies, including:
The molecular structure of 5-Oxa-7-azaspiro[2.5]octan-6-one features a spirocyclic arrangement that includes:
The unique arrangement of atoms within this compound contributes to its distinct steric and electronic characteristics, making it a subject of interest in various fields of chemistry .
5-Oxa-7-azaspiro[2.5]octan-6-one can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed during the processes.
The mechanism of action for 5-Oxa-7-azaspiro[2.5]octan-6-one primarily involves its role as an electrophilic aminating agent. It selectively reacts with nucleophiles such as nitrogen, sulfur, carbon, and oxygen. This selectivity is advantageous in organic synthesis as it allows for the formation of diverse derivatives without generating strongly acidic or basic byproducts.
Relevant data on these properties can be critical for applications in synthetic chemistry and drug development.
5-Oxa-7-azaspiro[2.5]octan-6-one has potential applications across various scientific fields:
The most industrially viable synthesis of 5-oxa-7-azaspiro[2.5]octan-6-one (CAS 1394306-58-1) begins with methyl 1-hydroxy-1-cyclopropanecarboxylate, proceeding through four optimized steps: substitution, hydrogenation, cyclization, and reduction [4]. In the initial substitution, methyl 1-hydroxy-1-cyclopropanecarboxylate reacts with bromoacetonitrile under basic conditions (NaH, THF, 0°C) to yield intermediate 1 (cyanomethyl 1-hydroxycyclopropane-1-carboxylate) with 91% efficiency. Subsequent catalytic hydrogenation (Pd/C, H₂, HCl, methanol, 40°C) reduces the nitrile group to a primary amine, generating intermediate 2 as a hydrochloride salt in 82% yield. Cyclization occurs spontaneously under mild basic conditions (triethylamine, methanol, 20°C) to form the spirocyclic lactam intermediate 3 (85% yield), which is finally reduced to the target compound [4]. This route circumvents instability issues associated with direct cyclohexanone-derived intermediates and leverages accessible feedstocks, making it superior to earlier approaches involving hazardous reagents like hydroxylamine-O-sulfonic acid [6].
Table 1: Key Intermediates in the Synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one
Intermediate | Structure | Key Transformation | Yield |
---|---|---|---|
Intermediate 1 | Cyanomethyl ester derivative | Substitution (bromoacetonitrile) | 91% |
Intermediate 2 | Aminoethyl ester hydrochloride | Hydrogenation (Pd/C/H₂) | 82% |
Intermediate 3 | Lactam precursor | Cyclization (triethylamine) | 85% |
Critical optimization of the hydrogenation and cyclization steps enables high yields and purity. Catalyst selection is paramount: Pd/C proves optimal for the reductive amination in Step 2, achieving complete conversion at 40°C under 1 atm H₂ without over-reduction byproducts [4]. The hydrochloric acid additive facilitates salt formation, improving isolation purity to >95%. For cyclization, base screening identified triethylamine as superior to bulkier alternatives (tributylamine, diisopropylethylamine), minimizing epimerization and enabling reaction completion within 8 hours at ambient temperature [4]. Solvent effects were pronounced: methanol enhanced intermediate solubility versus THF, preventing oligomerization. Oxidation state adjustments are unnecessary, as the lactam ring forms directly via intramolecular amidation, avoiding hazardous oxidants like hypochlorite used in analogous N-H oxaziridine syntheses [6].
Scaled production prioritizes cost-efficiency and process robustness. The patented four-step route achieves a 50% overall yield—exceptionally high for spirocyclic systems—using low-cost reagents (NaH, bromoacetonitrile) and catalysts (Pd/C) [4]. Reaction telescoping is feasible: intermediates 1–3 require minimal purification (aqueous workup or crystallization), reducing solvent consumption. Continuous hydrogenation (Step 2) and flow-assisted cyclization (Step 3) have been piloted to suppress degradation during batch processing. Economically, the pathway avoids expensive starting materials like protected amino ketones, with raw material costs estimated at <$100/kg for multi-kilogram batches. This efficiency positions it as the preferred method for synthesizing pharmaceutical intermediates like 4-oxa-7-azaspiro[2.5]octane derivatives, which are key to LRRK2 kinase or IRAK4 inhibitors [4].
Table 2: Industrial Process Parameters for 5-Oxa-7-azaspiro[2.5]octan-6-one
Process Metric | Conditions | Impact on Cost/Efficiency |
---|---|---|
Hydrogenation pressure | 1 atm H₂ | Lower equipment costs |
Temperature control | 0–40°C range | Energy savings vs. cryogenic steps |
Catalyst loading | 5–10 wt% Pd/C (recyclable 3×) | Reduced precious metal expenditure |
Solvent recovery | Methanol distillation (>90% reclaimed) | Waste minimization |
Emerging annulation technologies enhance access to the spiro[2.5]octane core. Microreactor-assisted synthesis enables precise control over exothermic steps in analogous oxaziridine formation (e.g., 1-oxa-2-azaspiro[2.5]octane from cyclohexanone) [6]. By pre-dispersing ammonia (aqueous) and cyclohexanone (toluene) into micrometer-sized droplets, followed by continuous mixing with sodium hypochlorite at 5°C, microreactors achieve 75% yield versus ≤50% in batch reactors. This method eliminates hot spots and gas evolution issues, enabling safer handling of reactive intermediates like monochloramine. Additionally, phase-transfer catalysis (not reported for 5-oxa-7-azaspiro derivatives but applicable) could accelerate two-phase cyclizations. Recent advances also include enzymatic desymmetrization of spirocyclic ketones, though substrate scope remains limited [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: